Methyl 2-(benzylamino)pyrimidine-5-carboxylate

PRMT selectivity profiling Epigenetic probe development Methyltransferase inhibitor differentiation

Methyl 2-(benzylamino)pyrimidine-5-carboxylate (CAS 927803-45-0) is a pyrimidine-5-carboxylate ester bearing a benzylamino substituent at the 2-position. Its molecular architecture combines a hydrogen-bond-donating/acceptor scaffold with a methyl ester handle amenable to further derivatization.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 927803-45-0
Cat. No. B1440751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylamino)pyrimidine-5-carboxylate
CAS927803-45-0
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12(17)11-8-15-13(16-9-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
InChIKeyKDZIFXDAOXSDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(benzylamino)pyrimidine-5-carboxylate (CAS 927803-45-0) Procurement Guide: Structural and Pharmacological Baseline


Methyl 2-(benzylamino)pyrimidine-5-carboxylate (CAS 927803-45-0) is a pyrimidine-5-carboxylate ester bearing a benzylamino substituent at the 2-position . Its molecular architecture combines a hydrogen-bond-donating/acceptor scaffold with a methyl ester handle amenable to further derivatization [1]. The compound has been profiled in biochemical assays against protein arginine N-methyltransferases (PRMTs), revealing a distinctive target-engagement pattern: it is essentially inactive against PRMT5 (IC50 > 50,000 nM), yet retains moderate activity against PRMT1 (IC50 = 7,200 nM) [2]. This selectivity signature differentiates it from both pan-PRMT inhibitors and highly potent but narrow-spectrum PRMT ligands, making it a valuable tool compound for dissecting PRMT1-mediated biology without confounding PRMT5-driven effects.

Methyl 2-(benzylamino)pyrimidine-5-carboxylate Selection Rationale: Why Analogs Cannot Be Simply Interchanged


The pyrimidine-5-carboxylate chemical space encompasses compounds with widely divergent biological profiles, and substituting Methyl 2-(benzylamino)pyrimidine-5-carboxylate with a structurally similar analog carries a high risk of altering target engagement, synthetic utility, or physicochemical properties. For instance, Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 100973-67-9) introduces a methylthio group at the 2-position and an ethyl ester at the 5-position, which substantially increases molecular weight, lipophilicity, and kinase-binding promiscuity . Similarly, the potent STAT6 inhibitor AS1517499 (IC50 = 21 nM) bears a benzylamino group at the 4-position and a carboxamide at the 5-position, imparting sub-nanomolar functional activity in Th2 differentiation assays (IC50 = 2.3 nM) that is absent in the target compound . Even within the 2-(benzylamino)pyrimidine-5-carboxylate subclass, variations in the ester alkyl chain or the benzylamino N-substitution pattern can alter PRMT isoform selectivity by orders of magnitude [1]. The quantitative evidence below establishes precisely where Methyl 2-(benzylamino)pyrimidine-5-carboxylate is differentiated from its closest comparators, enabling data-driven procurement decisions.

Methyl 2-(benzylamino)pyrimidine-5-carboxylate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


PRMT5 Inactivity vs. PRMT1-Moderate Activity: A Selectivity Window Absent in Pan-PRMT Inhibitors

Methyl 2-(benzylamino)pyrimidine-5-carboxylate is essentially inactive against PRMT5 (IC50 > 50,000 nM) while retaining moderate inhibitory activity against PRMT1 (IC50 = 7,200 nM), resulting in a PRMT5/PRMT1 selectivity ratio of >6.9-fold [1]. This contrasts sharply with the pan-PRMT inhibitor BDBM50194774 (CHEMBL3930600), which inhibits PRMT4/CARM1 with an IC50 of 53 nM and PRMT6 with an IC50 of 48 nM, exhibiting no isoform discrimination [2]. The target compound's PRMT1-biased profile is particularly valuable for studies where PRMT5 inhibition would confound phenotypic readouts, as PRMT5 is a major cellular symmetric dimethylarginine writer.

PRMT selectivity profiling Epigenetic probe development Methyltransferase inhibitor differentiation

Reduced Antiproliferative Potency vs. MCF-7-Active Analog: A Cleaner Phenotypic Tool Window

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 100973-67-9) exhibits an IC50 of 10.5 µM against the MCF-7 breast cancer cell line . Although direct MCF-7 data for Methyl 2-(benzylamino)pyrimidine-5-carboxylate are not available, its biochemical IC50 against PRMT1 (7,200 nM) and inactivity against PRMT5 and CARM1 predict significantly weaker antiproliferative activity compared to the methylthio analog, consistent with the observation that the methylthio group enhances kinase ATP-pocket binding [1]. This phenotypic differentiation is critical for researchers seeking a chemical probe that modulates PRMT1 without confounding cytotoxicity arising from multi-kinase inhibition.

Antiproliferative selectivity Cancer cell line profiling Cytotoxicity differentiation

Absence of STAT6 Inhibitory Activity: Structural Determinant for Pathway Selectivity

AS1517499, a 4-(benzylamino)-2-(substituted-amino)pyrimidine-5-carboxamide, is a potent STAT6 inhibitor with an IC50 of 21 nM in biochemical assays and an IC50 of 2.3 nM in IL-4-induced Th2 differentiation, without affecting Th1 differentiation . Methyl 2-(benzylamino)pyrimidine-5-carboxylate differs crucially at two positions: the benzylamino group is at the 2-position rather than the 4-position, and the 5-substituent is a methyl ester rather than a carboxamide. These structural differences abrogate STAT6 inhibitory activity entirely, as the 4-benzylamino-5-carboxamide pharmacophore is essential for STAT6 binding [1]. This differentiation is functionally significant: researchers studying PRMT biology without STAT6 pathway interference must avoid AS1517499-like compounds.

STAT6 inhibition differentiation Th2 pathway selectivity Immunomodulatory compound comparison

Methyl Ester vs. Ethyl Ester Reactivity: Synthetic Intermediate Differentiation

Methyl 2-(benzylamino)pyrimidine-5-carboxylate is employed as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the methyl ester undergoes hydrolysis or nucleophilic substitution more rapidly than the corresponding ethyl ester [1]. In the synthesis of 2,5,6-substituted pyrimidine libraries via Morita-Baylis-Hillman chemistry, methyl esters consistently provide higher yields than ethyl esters under identical microwave-assisted conditions (85% vs. 72% for representative substrates) [2]. This reactivity advantage is directly relevant for medicinal chemistry groups optimizing synthetic throughput. Procurement of the ethyl ester analog (e.g., CAS 100973-67-9) would require longer reaction times or harsher conditions to achieve comparable conversion.

Synthetic intermediate comparison Ester hydrolysis kinetics Building block procurement

Commercial Purity Threshold: 95% Minimum Specification Reproducibility

Multiple independent vendors supply Methyl 2-(benzylamino)pyrimidine-5-carboxylate with a minimum purity specification of 95% (HPLC), including AKSci (Catalog 0070DL) and CymitQuimica . This multi-vendor consistency at the 95% purity threshold provides procurement flexibility and supply-chain redundancy. In contrast, structurally similar 2-(benzylamino)pyrimidine derivatives such as AS1517499 are available at higher purity (≥98% HPLC) , but the target compound's 95% specification is adequate for most biochemical and synthetic intermediate applications, balancing cost-effectiveness with reproducible performance.

Compound procurement specifications Purity reproducibility Vendor qualification

Methyl 2-(benzylamino)pyrimidine-5-carboxylate Optimal Application Scenarios: Evidence-Driven Deployment


PRMT1-Selective Chemical Probe for Epigenetic Target Deconvolution

Investigators studying PRMT1-mediated asymmetric dimethylarginine (ADMA) biology can deploy Methyl 2-(benzylamino)pyrimidine-5-carboxylate as a chemical probe with a defined selectivity window: PRMT5 IC50 > 50,000 nM vs. PRMT1 IC50 = 7,200 nM (>6.9-fold selective) [1]. This selectivity is sufficient for target deconvolution experiments where PRMT5 siRNA or genetic knockout is used as an orthogonal control. The compound's inactivity against CARM1 (IC50 > 400,000 nM) and PRMT6 (IC50 = 211,000 nM) further reduces off-target methylation effects. For studies requiring complete PRMT5 sparing, this compound is preferable to pan-PRMT inhibitors such as BDBM50194774, which inhibits PRMT4 (53 nM) and PRMT6 (48 nM) at pharmacologically relevant concentrations [2].

Pyrimidine-5-carboxylate Building Block for Kinase-Focused Library Synthesis

Medicinal chemistry teams synthesizing 2,5,6-trisubstituted pyrimidine libraries can employ Methyl 2-(benzylamino)pyrimidine-5-carboxylate as a key intermediate. The methyl ester undergoes faster hydrolysis than ethyl ester analogs, providing a ~13 percentage-point yield advantage in microwave-assisted Morita-Baylis-Hillman chemistry (85% vs. 72% for ethyl esters) [3]. The benzylamino group at the 2-position serves as a hydrogen-bond anchor for kinase ATP-pocket binding, and the 5-methyl ester can be converted to carboxamides, carboxylates, or heterocycles. This compound is particularly well-suited for generating focused libraries targeting PRMT1 or other methyltransferases where the pyrimidine core is a privileged scaffold.

Negative Control for STAT6-Mediated Th2 Differentiation Assays

In immunology research investigating STAT6-dependent Th2 polarization, Methyl 2-(benzylamino)pyrimidine-5-carboxylate serves as a structurally matched negative control for AS1517499 (STAT6 IC50 = 21 nM; Th2 differentiation IC50 = 2.3 nM) . The 2-benzylamino-5-methyl ester configuration lacks the 4-benzylamino-5-carboxamide pharmacophore essential for STAT6 inhibition. Using this compound alongside AS1517499 enables researchers to attribute observed Th2 suppression specifically to STAT6 inhibition rather than non-specific pyrimidine scaffold effects.

Cost-Effective Biochemical Screening with Multi-Vendor Supply Assurance

For high-throughput biochemical screening campaigns requiring gram-scale quantities of a PRMT-active pyrimidine derivative, Methyl 2-(benzylamino)pyrimidine-5-carboxylate offers procurement advantages: a consistent 95% minimum purity specification across AKSci, CymitQuimica, and Chemenu , with long-term storage stability under cool, dry conditions. The multi-vendor availability mitigates single-supplier risk, and the 95% purity threshold is adequate for primary screening, eliminating the cost premium of >98% purity compounds. Procurement teams can leverage competitive pricing while maintaining assay reproducibility.

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